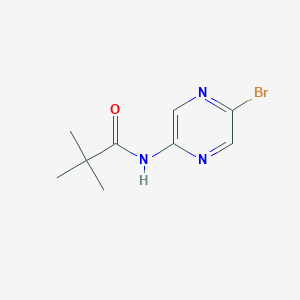

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

概要

説明

The compound “N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide” is likely a derivative of pyrazine, a nitrogen-containing heterocyclic compound . Pyrazine derivatives, such as pyrrolopyrazine, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

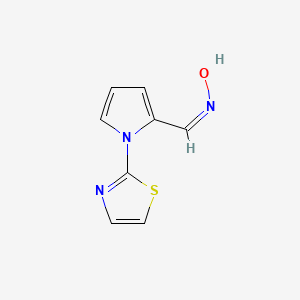

Molecular Structure Analysis

The molecular structure of “this compound” would likely contain a pyrrole ring and a pyrazine ring, given its likely classification as a pyrrolopyrazine derivative .

科学的研究の応用

Tetrazolium-Based Assays in Drug Sensitivity and Chemosensitivity Testing

Drug Sensitivity and Chemosensitivity Testing : Tetrazolium salts, like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), have been extensively used in evaluating chemosensitivity and drug sensitivity in various cell lines. These assays provide a colorimetric method for assessing cell viability and proliferation, offering insights into the effectiveness of compounds, including potentially those similar to "N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide," against cancer cells or in drug screening applications. Studies have highlighted the correlation between MTT assay results and traditional clonogenic assays, demonstrating the utility of tetrazolium-based methods in chemosensitivity testing (Carmichael et al., 1987; Plumb et al., 1989).

Cellular Viability and Proliferation Assays

Cell Growth Assays : The development of novel tetrazolium compounds for cell growth assays in culture has been reported, showing the application of these assays in evaluating the proliferation of different cell lines. This methodology could be relevant for assessing the biological activity of "this compound" in a cellular context (Cory et al., 1991).

作用機序

Target of Action

The primary targets of N-(5-Bromopyrazin-2-yl)-2,2-Dimethylpropanamide are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis .

Mode of Action

This compound interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . The compound’s docking energy computationally scored -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating promising binding results compared to existing drugs for cancer therapy .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and angiogenesis . By inhibiting MMP-2 and MMP-9, it disrupts the degradation of the extracellular matrix, thereby hindering cancer metastasis .

Result of Action

The compound exhibits effective cytotoxic ability in cell lines such as Jurkat, HeLa, and MCF-7 . It effectively arrests cell cycle progression in the sub-G1 phase . Additionally, it demonstrates significant antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .

特性

IUPAC Name |

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURXGVOCYJEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-(2-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2973107.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)